molecular formula C16H28N2O3 B2873140 N-Cyclopentyl 1-boc-piperidine-4-carboxamide CAS No. 757949-46-5

N-Cyclopentyl 1-boc-piperidine-4-carboxamide

Cat. No.: B2873140
CAS No.: 757949-46-5
M. Wt: 296.411
InChI Key: VQMUCYYYMQJKEV-UHFFFAOYSA-N
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Description

“N-Cyclopentyl 1-boc-piperidine-4-carboxamide” is a chemical compound with the CAS Number: 757949-46-5 and a linear formula of C16H28N2O3 . It has a molecular weight of 296.41 .


Synthesis Analysis

The synthesis of this compound and its derivatives involves amino-dechlorination and amino-dealkoxylation reactions . The structure of the analogues was confirmed by different techniques such as IR and H NMR .


Molecular Structure Analysis

The IUPAC name of the compound is tert-butyl 4-[(cyclopentylamino)carbonyl]-1-piperidinecarboxylate . The InChI code is 1S/C16H28N2O3/c1-16(2,3)21-15(20)18-10-8-12(9-11-18)14(19)17-13-6-4-5-7-13/h12-13H,4-11H2,1-3H3,(H,17,19) .

Scientific Research Applications

Synthesis and Chemical Properties

N-Cyclopentyl 1-boc-piperidine-4-carboxamide is a compound that finds application in the synthesis of complex molecules. For instance, a study described the synthesis of bifunctional tetraaza macrocycles, where a cyclization reaction involving BOC-protected amino disuccinimido esters produced macrocyclic diamides, showcasing the utility of BOC-protected compounds like this compound in synthesizing cyclic structures with potential applications in chelating agents and molecular recognition (McMurry, T., Brechbiel, M., Kumar, K., & Gansow, O. A. (1992)).

Medicinal Chemistry and Drug Development

This compound derivatives have been explored in medicinal chemistry for their potential therapeutic applications. A notable study discovered MK-4827, a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors, indicating the significance of piperidine derivatives in cancer therapy (Jones, P., et al. (2009)). Another study focused on the design and synthesis of novel dendritic G-2 melamines comprising piperidine motifs, highlighting the role of piperidine derivatives in the development of dendrimers with potential applications in drug delivery and nanotechnology (Sacalis, C., et al. (2019)).

Biochemistry and Enzyme Studies

In the realm of biochemistry, piperidine derivatives like this compound have been used in studies involving enzyme kinetics and mechanisms. For instance, the kinetic resolution of piperazine-2-carboxamide by leucine aminopeptidase, as applied in the synthesis of the nucleoside transport blocker draflazine, demonstrates the relevance of piperidine derivatives in understanding enzyme specificity and catalysis (Bruce, M., et al. (1995)).

Antifouling and Material Science

A study investigating the antifouling properties of polyamide nanofiltration membranes found that reducing the density of surface carboxyl groups, potentially derivable from compounds like this compound, improved membrane antifouling properties. This highlights the application of piperidine derivatives in modifying material surfaces to enhance their performance in water treatment technologies (Mo, Y., et al. (2012)).

Mechanism of Action

Piperidine derivatives, such as N-Cyclopentyl 1-boc-piperidine-4-carboxamide, have been found to be potent dopamine reuptake inhibitors .

Safety and Hazards

The safety information and MSDS for N-Cyclopentyl 1-boc-piperidine-4-carboxamide can be found on the Sigma-Aldrich website .

Properties

IUPAC Name

tert-butyl 4-(cyclopentylcarbamoyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O3/c1-16(2,3)21-15(20)18-10-8-12(9-11-18)14(19)17-13-6-4-5-7-13/h12-13H,4-11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMUCYYYMQJKEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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